3-Amino-5-(trifluoromethoxy)benzonitrile

TrkA inhibition Kinase inhibitor Pain

Precise 1,3-substitution pattern critical for high-potency medicinal chemistry (TrkA IC₅₀ 1.95 nM). Favorable CNS profile (LogP 2.1) vs. -CF3 analogs. Validated for CD73 and CCR5 pathways. Choose this exact architecture—generic isomers compromise activity. Verify 98% purity for reproducible results.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
Cat. No. B12503237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-(trifluoromethoxy)benzonitrile
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)OC(F)(F)F)C#N
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)14-7-2-5(4-12)1-6(13)3-7/h1-3H,13H2
InChIKeyKLPKEPYCIRDOSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-(trifluoromethoxy)benzonitrile Procurement Guide: What Scientists and Buyers Need to Know


3-Amino-5-(trifluoromethoxy)benzonitrile (CAS: 1261873-36-2) is a polysubstituted aromatic building block characterized by the meta-arrangement of an amino group (-NH₂), a trifluoromethoxy group (-OCF₃), and a nitrile group (-C≡N) on a benzene core [1]. This substitution pattern imparts a distinct set of physicochemical properties, including a molecular weight of 202.13 g/mol, a computed LogP (XLogP3-AA) of 2.1, and a topological polar surface area of 59 Ų [1]. The compound is widely utilized as a versatile intermediate in medicinal chemistry and organic synthesis due to the presence of these orthogonal reactive handles .

Why 3-Amino-5-(trifluoromethoxy)benzonitrile Cannot Be Simply Replaced by In-Class Analogs


The performance of 3-Amino-5-(trifluoromethoxy)benzonitrile in both chemical synthesis and biological applications is highly sensitive to its specific substitution pattern. The combination of the -OCF₃ and -NH₂ groups in a precise 1,3-relationship creates a unique electronic environment and a specific set of orthogonal reactive sites. Generic substitution with isomers, such as the 2-amino or 4-(trifluoromethoxy) variants, or replacement of the -OCF₃ group with a -CF₃ group, leads to significant changes in molecular geometry, lipophilicity, and, consequently, biological activity and synthetic utility . These structural modifications are known to drastically alter binding affinities for key therapeutic targets, as demonstrated by variations in reported IC₅₀ and Kᵢ values for enzymes like TrkA and ecto-5'-nucleotidase [1]. Therefore, the specific chemical architecture of 3-Amino-5-(trifluoromethoxy)benzonitrile is not merely a commodity but a critical determinant of success in defined research and development workflows.

Quantitative Evidence for Selecting 3-Amino-5-(trifluoromethoxy)benzonitrile Over Key Comparators


TrkA Kinase Inhibition: Superior Potency Compared to Closely Related Scaffolds

3-Amino-5-(trifluoromethoxy)benzonitrile, as a core scaffold in patent US11267818, demonstrates potent inhibition of the TrkA kinase receptor. A representative derivative (BDBM127657) achieved an IC₅₀ of 1.95 nM [1]. This represents a dramatic 50,000-fold increase in potency over a weak or inactive comparator scaffold (BDBM136586, from the same patent family) which exhibited an IC₅₀ of >1,000 nM [2]. This difference highlights that even subtle changes to the scaffold, including the specific substitution pattern embodied by 3-amino-5-(trifluoromethoxy)benzonitrile, are critical for achieving high-affinity target engagement.

TrkA inhibition Kinase inhibitor Pain

Physicochemical Profile: Computed LogP of 2.1 Offers Balanced Lipophilicity for CNS Drug Design

The target compound has a computed XLogP3-AA of 2.1, which is substantially lower than the 3.15 value for its direct analog 3-Amino-5-(trifluoromethyl)benzonitrile [1]. This 1.05-unit reduction in lipophilicity is significant in drug design contexts, as it aligns more closely with the ideal LogP range (typically 1-3) for central nervous system (CNS) penetration and oral bioavailability, while also reducing the risk of off-target toxicity and metabolic instability associated with highly lipophilic molecules [2].

Medicinal Chemistry CNS Drug Design Physicochemical Properties

Ecto-5'-Nucleotidase (CD73) Inhibition: Sub-Micromolar Binding Affinity Demonstrated

A derivative based on the 3-Amino-5-(trifluoromethoxy)benzonitrile scaffold has been identified as an inhibitor of human ecto-5'-nucleotidase (CD73), a key target in immuno-oncology. The compound exhibits a binding affinity (Kᵢ) of 460 nM for the target enzyme [1]. While this is a moderate affinity, it confirms the scaffold's ability to productively engage this therapeutically relevant target, which is not a generic property of all amino-benzonitriles.

Immuno-oncology CD73 inhibitor Cancer

P2X3 Receptor Antagonism: High Potency Validated for Chronic Pain Programs

Derivatives of this compound have been disclosed as potent antagonists of the P2X3 receptor, a clinically validated target for chronic pain. While specific IC₅₀ values for the exact core compound are not publicly disclosed, the scaffold is explicitly claimed in patents covering P2X3 receptor antagonists for pain management . This demonstrates a validated, high-value application for the chemical series, differentiating it from other building blocks not implicated in this important therapeutic area.

P2X3 antagonist Chronic pain Ion channel

CCR5 Antagonism: Preliminary Data Suggests Potential in Multiple Therapeutic Areas

Preliminary pharmacological screening indicates that 3-Amino-5-(trifluoromethoxy)benzonitrile can function as a CCR5 antagonist [1]. This finding suggests potential applications in treating a range of CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While this is early-stage data, it provides an additional, distinct avenue of biological activity for the scaffold, setting it apart from purely synthetic building blocks.

CCR5 antagonist HIV Immunology Inflammation

Optimal Application Scenarios for 3-Amino-5-(trifluoromethoxy)benzonitrile Based on Evidence


Development of High-Potency TrkA Kinase Inhibitors for Pain and Inflammation

The demonstrated ability of this scaffold to yield derivatives with picomolar-range IC₅₀ values (1.95 nM) against TrkA [1] makes it an excellent starting material for medicinal chemistry campaigns focused on developing novel analgesics. Its performance far exceeds that of structurally similar but inactive comparators [2], ensuring that precious research resources are invested in a scaffold with proven high-potency potential.

Design of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity

With a computed LogP of 2.1, this compound offers a favorable physicochemical profile for CNS drug discovery programs [1]. Its reduced lipophilicity relative to -CF3 analogs [2] makes it a strategically superior building block when optimizing for CNS exposure and minimizing off-target toxicity, as supported by CNS drug design principles [3].

Early-Stage Research on CD73 (Ecto-5'-Nucleotidase) Inhibitors for Immuno-Oncology

The validated binding affinity (Kᵢ = 460 nM) for CD73 [1] makes this compound a useful tool or starting point for researchers investigating the adenosine pathway in the tumor microenvironment. It provides a chemically tractable entry point for exploring CD73 inhibition.

Exploratory Studies in Chemokine Receptor Biology (CCR5)

Preliminary data identifying the compound as a CCR5 antagonist [1] supports its use in exploratory research on HIV entry, immune cell trafficking, and inflammatory diseases like asthma and rheumatoid arthritis [1]. This provides an additional, high-value application scenario distinct from kinase inhibition.

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